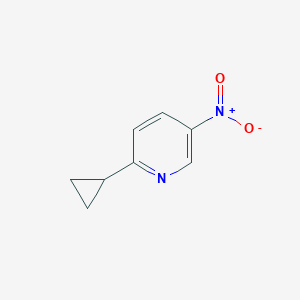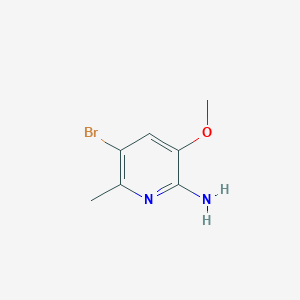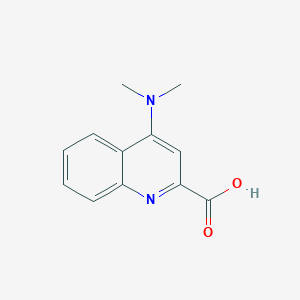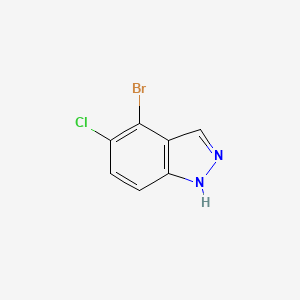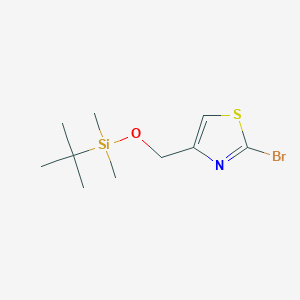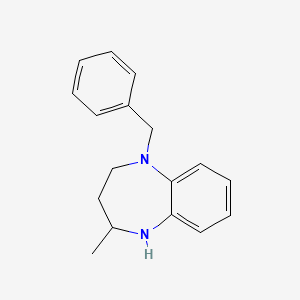
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Methods : A novel synthesis approach for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones, which are structurally related to 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has been developed using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, yielding the products in good yield (Neukom, Aquino, & Wolfe, 2011).
- Stereochemistry Insight : The stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, related to the compound of interest, was studied using proton magnetic resonance, revealing the existence of only one pseudo-boat cycloheptadiene-like conformation at room temperature (Aversa et al., 1980).
Biological Applications
- Anticonvulsant Action : The anticonvulsant action of 1,5-benzodiazepine, structurally similar to the compound , was studied, suggesting potential therapeutic advantages of 1,5-benzodiazepines over 1,4-benzodiazepines in the treatment of epilepsy (Meldrum, Chapman, & Horton, 1979).
- AMPA Receptor Antagonists : Certain derivatives of 1,5-benzodiazepines were found to act as potent AMPA receptor antagonists, offering insights into the anticonvulsant and neuroprotective potential of such compounds (Chimirri et al., 1997).
Chemical Analysis and Characterization
- Spectroscopic Analysis : Methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines were characterized by their vibrational and electronic spectra, with mass spectral fragmentation paths assigned, providing a basis for structural and compositional analysis of similar compounds (Hunter & Webb, 1972).
Pharmacological Insights
- Peripheral Receptor Binding : The binding site of peripheral benzodiazepine receptors was studied using conformationally restrained derivatives, highlighting the importance of the carbonyl moiety in ligand recognition and binding, which may be relevant for understanding the pharmacodynamics of similar compounds (Cappelli et al., 1997).
Propiedades
IUPAC Name |
5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMBZALYPPNDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
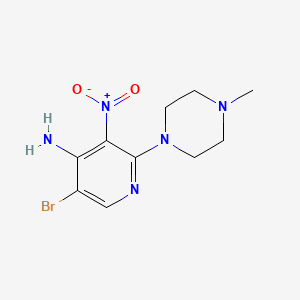
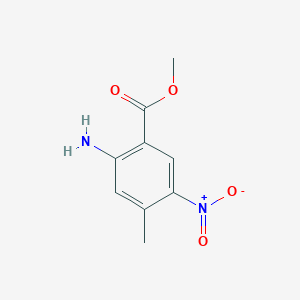

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
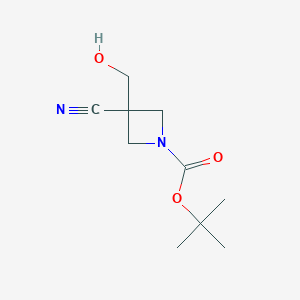

![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)

